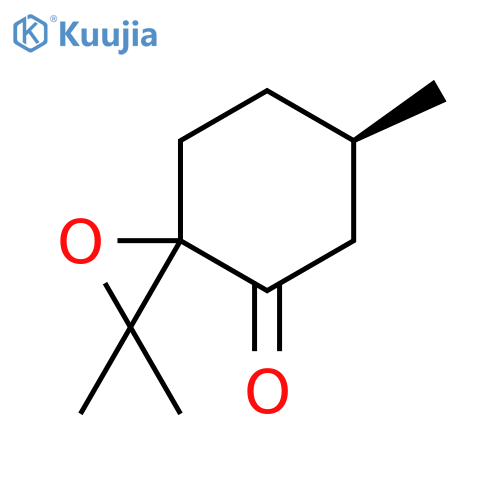Cas no 308358-04-5 ((R)-Pulegone Oxide (Mixture of Diastereomers))

308358-04-5 structure
商品名:(R)-Pulegone Oxide (Mixture of Diastereomers)
(R)-Pulegone Oxide (Mixture of Diastereomers) 化学的及び物理的性質
名前と識別子
-
- (R)-Pulegone Oxide
- (1R)-pulegone oxide
- SCHEMBL16769855
- 308358-04-5
- (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one
- AKOS030241243
- J-018163
- DTXSID70452057
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, (6R)-
- (R)-Pulegone Oxide (Mixture of Diastereomers)
-
- インチ: InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1
- InChIKey: OFUGTKAUAMKFPM-PVSHWOEXSA-N
- ほほえんだ: CC1CCC2(C(=O)C1)C(O2)(C)C
計算された属性
- せいみつぶんしりょう: 168.11500
- どういたいしつりょう: 168.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.6Ų
じっけんとくせい
- PSA: 29.60000
- LogP: 1.92310
(R)-Pulegone Oxide (Mixture of Diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P840150-1g |
(R)-Pulegone Oxide (Mixture of Diastereomers) |
308358-04-5 | 1g |
$ 1200.00 | 2022-06-03 | ||
| TRC | P840150-2.5 g |
(R)-Pulegone Oxide |
308358-04-5 | 2.5 g |
970.00 | 2021-07-19 | ||
| TRC | P840150-100mg |
(R)-Pulegone Oxide (Mixture of Diastereomers) |
308358-04-5 | 100mg |
$184.00 | 2023-05-17 | ||
| TRC | P840150-500mg |
(R)-Pulegone Oxide (Mixture of Diastereomers) |
308358-04-5 | 500mg |
$839.00 | 2023-05-17 | ||
| TRC | P840150-1000mg |
(R)-Pulegone Oxide (Mixture of Diastereomers) |
308358-04-5 | 1g |
$1447.00 | 2023-05-17 | ||
| TRC | P840150-500 mg |
(R)-Pulegone Oxide |
308358-04-5 | 500MG |
225.00 | 2021-07-19 | ||
| TRC | P840150-1 g |
(R)-Pulegone Oxide |
308358-04-5 | 1g |
415.00 | 2021-07-19 | ||
| TRC | P840150-250 mg |
(R)-Pulegone Oxide |
308358-04-5 | 250MG |
120.00 | 2021-07-19 |
(R)-Pulegone Oxide (Mixture of Diastereomers) 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
308358-04-5 ((R)-Pulegone Oxide (Mixture of Diastereomers)) 関連製品
- 10276-21-8(Isophorone oxide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
